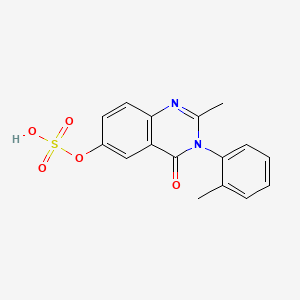
Methaqualone 6-Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methaqualone 6-Sulfate is a derivative of methaqualone, a sedative-hypnotic drug that was first synthesized in the 1950s. Methaqualone itself gained popularity in the 1960s and 1970s for its use as a tranquilizer and treatment for insomnia. This compound is a sulfate ester of methaqualone, which may exhibit different pharmacological properties compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methaqualone 6-Sulfate typically involves the sulfation of methaqualone. The process begins with the preparation of methaqualone, which is synthesized through the cyclization of anthranilic acid derivatives with o-toluidine. The resulting methaqualone is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反应分析
Types of Reactions: Methaqualone 6-Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to methaqualone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfate group.
Major Products Formed:
Oxidation: Methaqualone sulfoxide, methaqualone sulfone.
Reduction: Methaqualone.
Substitution: Methaqualone derivatives with various functional groups.
科学研究应用
Methaqualone 6-Sulfate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用机制
Methaqualone 6-Sulfate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, similar to methaqualone. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The sulfate group may alter the compound’s pharmacokinetics and receptor binding affinity, potentially resulting in different pharmacological properties compared to methaqualone.
相似化合物的比较
Methaqualone: The parent compound, known for its sedative-hypnotic effects.
Mecloqualone: An analog with similar pharmacological properties but different potency and duration of action.
Etaqualone: Another analog with similar effects but different chemical structure.
Uniqueness: Methaqualone 6-Sulfate is unique due to the presence of the sulfate group, which may influence its solubility, stability, and pharmacokinetics. This modification can lead to differences in its therapeutic and side effect profile compared to other methaqualone analogs.
属性
IUPAC Name |
[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRNMIHUMAPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857966 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67982-38-1 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
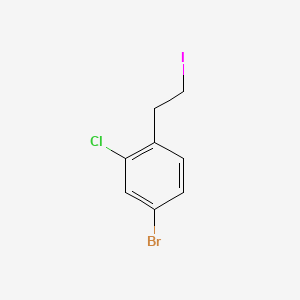
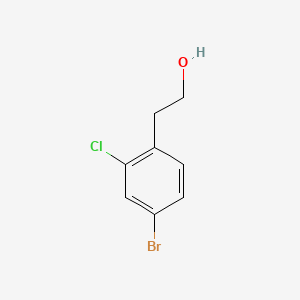
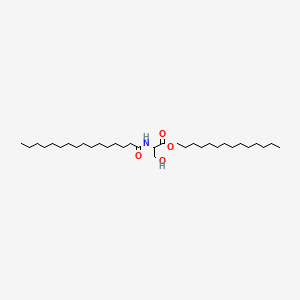

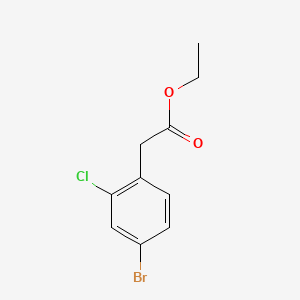


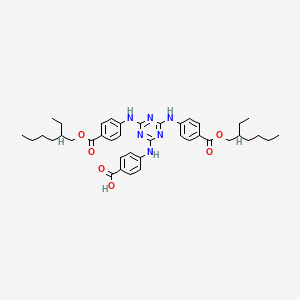
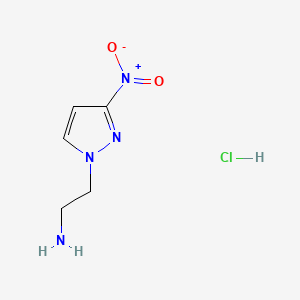

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
